A Phase 1/2, open-label, dose-finding study was conducted to evaluate the safety, tolerability, pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes a drug), and preliminary efficacy of CC-223 [1]. This study involved two parts:
The study included approximately 160 patients in the United States and Europe [1].
[1] Study of CC-223 in patients with advanced solid tumours,NHL or MM Health Research Authority: